2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide
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Overview
Description
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a benzimidazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide typically involves multi-step organic reactions. One common approach includes the reaction of arylamines with elemental sulfur and carbon dioxide under transition-metal-free conditions to form thiazinan derivatives . This method is highlighted by its high step economy and good functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid
- methyl 3-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate
- ethyl 2-({[2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]carbonyl}amino)benzoate
Uniqueness
What sets 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide apart from similar compounds is its unique combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C21H23ClN4O3S |
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Molecular Weight |
447.0 g/mol |
IUPAC Name |
2-chloro-4-(1,1-dioxothiazinan-2-yl)-N-[2-(1-methylbenzimidazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H23ClN4O3S/c1-25-19-7-3-2-6-18(19)24-20(25)10-11-23-21(27)16-9-8-15(14-17(16)22)26-12-4-5-13-30(26,28)29/h2-3,6-9,14H,4-5,10-13H2,1H3,(H,23,27) |
InChI Key |
RTFVRLPSKCGYCL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCNC(=O)C3=C(C=C(C=C3)N4CCCCS4(=O)=O)Cl |
Origin of Product |
United States |
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